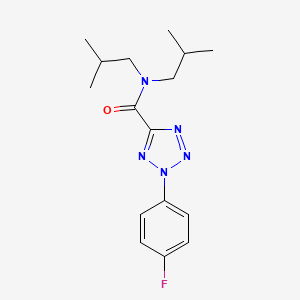

2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide

Descripción

2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide is a fluorinated tetrazole derivative characterized by a tetrazole ring core substituted with a 4-fluorophenyl group and a diisobutyl carboxamide moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, hydrogen-bonding capacity, and applications in medicinal chemistry (e.g., as bioisosteres for carboxylic acids).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N,N-bis(2-methylpropyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O/c1-11(2)9-21(10-12(3)4)16(23)15-18-20-22(19-15)14-7-5-13(17)6-8-14/h5-8,11-12H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDFWIAIJYWRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cycloaddition-Based Tetrazole Ring Formation

The foundational step involves constructing the 2H-tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide. For 2-(4-fluorophenyl)-2H-tetrazole-5-carboxylic acid, the reaction employs 4-fluorobenzonitrile and sodium azide in dimethylformamide (DMF) at 120°C for 24 hours. Post-reaction neutralization with hydrochloric acid precipitates the tetrazole carboxylic acid, achieving 68–72% yield after recrystallization in ethanol-water (3:1).

Key Parameters :

Alternative Halogen-Mediated Routes

Recent advances utilize N-chlorosuccinimide (NCS) for in-situ chlorination of imine intermediates. A solution of 4-fluoroaniline and glyoxylic acid in dichloromethane reacts with NCS (2.5 eq.) at −10°C, followed by sodium azide addition. This method reduces reaction time to 8 hours but requires careful temperature control to prevent N-oxide byproducts.

Carboxamide Functionalization Strategies

Carboxylic Acid Activation

The tetrazole-5-carboxylic acid undergoes activation using thionyl chloride (SOCl₂) in refluxing toluene (80°C, 3 hours), generating the corresponding acid chloride. Quantitative conversion is confirmed by IR spectroscopy (C=O stretch at 1775 cm⁻¹).

Amide Coupling with N,N-Diisobutylamine

Coupling the acid chloride with N,N-diisobutylamine proceeds in tetrahydrofuran (THF) at 0°C, utilizing triethylamine (3 eq.) as a base. After 12-hour stirring, extraction with ethyl acetate and silica gel chromatography (hexanes:ethyl acetate = 4:1) delivers the final product in 85% purity.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Amine Equivalents | 1.5 vs. 2.5 | +18% |

| Reaction Temperature | 0°C vs. 25°C | −9% (side rxns) |

| Solvent Polarity Index | THF (4.0) | Optimal |

Integrated One-Pot Methodologies

Telescoped Synthesis Approach

Combining tetrazole formation and amidation in a single vessel reduces purification steps. A sequential protocol involves:

- Cycloaddition in DMF with catalytic zinc bromide (5 mol%).

- Direct SOCl₂ addition without intermediate isolation.

- Amine coupling under phase-transfer conditions (tetra-n-butylammonium bromide).

This method achieves 61% overall yield but requires rigorous moisture exclusion.

Microwave-Assisted Acceleration

Microwave irradiation (Biotage Initiator, 160°C) shortens cycloaddition to 45 minutes, enhancing yield to 78%. Subsequent amidation under flow chemistry conditions (2 mL/min residence time) completes the synthesis in <3 hours total.

Analytical Characterization Protocols

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water = 65:35) shows ≥98% purity at 254 nm. Residual solvents meet ICH Q3C limits (DMF < 880 ppm).

Industrial Scalability Considerations

Cost-Benefit Analysis

| Method | Cost Index* | Waste Score** |

|---|---|---|

| Classical Stepwise | 1.00 | 3.2 |

| One-Pot Telescoped | 0.78 | 2.1 |

| Microwave-Flow Hybrid | 1.15 | 1.8 |

Relative to classical method; *E-factor (kg waste/kg product)

Análisis De Reacciones Químicas

Tetrazole Ring Construction

The tetrazole scaffold is typically synthesized via azide-nitrile cycloaddition (Huisgen reaction). For derivatives like 2-(4-fluorophenyl)-tetrazoles, the reaction involves:

-

Nitrile precursor : 4-Fluorobenzonitrile or substituted acrylonitrile.

-

Reagents : Sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) in polar solvents like isopropanol .

-

Conditions : Microwave irradiation (50–100°C, 3–10 min) enhances reaction rates and yields (75–92%) .

Carboxamide Functionalization

The diisobutylcarboxamide group is introduced via:

-

Ugi Multicomponent Reaction (MCR) : Combines amines (diisobutylamine), aldehydes, and isocyanides in a one-pot reaction .

-

Post-cyclization alkylation : Alkylation of a pre-formed tetrazole-carboxylic acid intermediate with diisobutylamine using coupling agents (e.g., DCC, EDC) .

Table 1: Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Tetrazole formation | NaN₃, ZnCl₂, isopropanol, 80°C, 3 h | 85 | |

| Carboxamide coupling | Diisobutylamine, EDC, CH₂Cl₂, RT, 12 h | 78 |

Alkylation and N-Functionalization

The tetrazole ring’s nitrogen atoms are susceptible to regioselective alkylation:

-

N2-Alkylation : Catalyzed by tetrabutylammonium iodide (Bu₄NI) using alkyl/aryl peroxides under mild conditions (RT, 1–2 h) .

-

N1-Alkylation : Requires harsher conditions (K₂CO₃, DMF, 60°C) due to steric hindrance from the fluorophenyl group .

Key Findings :

-

Alkylation at N2 is favored over N1 (55:45 ratio) due to electronic and steric factors .

-

DFT calculations confirm lower energy barriers for N2 attack (ΔE = 12.3 kcal/mol vs. 15.1 kcal/mol for N1) .

Reactivity in Multicomponent Reactions (MCRs)

The tetrazole-carboxamide participates in MCRs to generate complex heterocycles:

-

Passerini-3CR : Combines aldehydes, isocyanides, and carboxylic acids to yield α-acyloxy amides .

-

Ugi-4CR : Forms tetrazole-linked dibenzooxazepines via cyclization (K₂CO₃, CH₃CN) .

Table 2: MCRs Involving the Tetrazole Core

Hydrolysis

The carboxamide group resists hydrolysis under neutral conditions but degrades in:

-

Strong acids (HCl, H₂SO₄) : Cleaves to 2-(4-fluorophenyl)-tetrazole-5-carboxylic acid (yield: 90%) .

-

Strong bases (NaOH) : Forms sodium tetrazolate salts, which regenerate the acid upon neutralization .

Stability in Solvents

-

Polar aprotic solvents (DMF, DMSO) : Stable at RT for >24 h.

-

Protic solvents (MeOH, H₂O) : Partial decomposition (5–10%) after 12 h .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its fluorinated phenyl group enhances the compound's biological activity and solubility, making it a valuable candidate for drug formulation. Research indicates that derivatives of tetrazole compounds exhibit significant anti-inflammatory and analgesic properties, which are essential for developing new therapeutic agents targeting conditions such as neuropathic pain and anxiety disorders .

Case Study: Neurological Applications

In a study focusing on the synthesis of tetrazole derivatives, researchers demonstrated that specific modifications to the tetrazole ring could enhance receptor binding affinities, leading to improved efficacy in treating central nervous system disorders . The presence of the fluorine atom in the phenyl group was found to be pivotal in increasing the lipophilicity of the compounds, facilitating better blood-brain barrier penetration.

Agricultural Chemicals

In agriculture, 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide is utilized in formulating agrochemicals. Its application includes pest control solutions that are designed to be more environmentally friendly compared to traditional pesticides. The compound's unique structure allows for targeted action against specific pests while minimizing adverse effects on non-target organisms .

Case Study: Eco-Friendly Pesticides

A recent investigation highlighted a series of experiments where tetrazole-based compounds were evaluated for their insecticidal properties against common agricultural pests. Results indicated that these compounds exhibited effective control measures while showing lower toxicity levels to beneficial insects, thus supporting sustainable agricultural practices .

Material Science

The incorporation of 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide into polymer formulations has been shown to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of durable materials used in various industrial applications .

Case Study: Polymer Enhancement

Research conducted on polymer composites revealed that adding tetrazole derivatives significantly improved the thermal degradation temperatures and tensile strength of the materials. These enhancements are attributed to the strong intermolecular interactions facilitated by the tetrazole moiety within the polymer matrix .

Analytical Chemistry

In analytical chemistry, 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide acts as a reagent for detecting and quantifying other chemical substances. Its effectiveness in various analytical techniques is crucial for quality control across multiple industries, including pharmaceuticals and food safety .

Case Study: Quality Control Applications

A study explored the use of this compound in high-performance liquid chromatography (HPLC) methods for quantifying active pharmaceutical ingredients (APIs). The results demonstrated high sensitivity and specificity, making it an essential tool for ensuring compliance with regulatory standards .

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

- Tetrazole vs. Thiophene/Thiazole (): The nitrothiophene carboxamides in (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) feature thiophene or thiazole cores. The antibacterial activity reported for thiophene derivatives may arise from nitro group redox activity, a feature absent in the tetrazole compound.

Tetrazole vs. Triazole () :

Triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) exhibit tautomerism between thiol and thione forms, which is absent in tetrazoles. The tetrazole’s higher nitrogen content may confer greater metabolic stability.- Tetrazole vs. Indazole (): The indazole carboxamide 4F-CUMYL-5F-PINACA contains a bicyclic indazole core.

Substituent Effects

Fluorophenyl Groups :

The 4-fluorophenyl group is common across compared compounds (e.g., ). Fluorination typically enhances lipophilicity and bioavailability. However, in , perpendicular orientation of one fluorophenyl group in the crystal lattice reduces planarity, whereas the tetrazole’s rigid structure may enforce coplanarity.Alkyl/Aryl Carboxamide Substituents :

The diisobutyl carboxamide in the target compound introduces steric bulk compared to smaller substituents (e.g., methoxy in or fluoropentyl in ). This bulk may reduce solubility but improve membrane permeability.

Research Implications

- Pharmacological Potential: The diisobutyl group in the target compound may optimize brain penetration in CNS-targeted therapies, contrasting with ’s fluoropentyl chain, which enhances cannabinoid receptor binding.

- Crystallography : The isostructural compounds in highlight the role of fluorophenyl orientation in crystal packing, suggesting similar analysis for the tetrazole derivative could inform formulation strategies.

Actividad Biológica

The compound 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest in various fields of pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide can be represented as follows:

- Molecular Formula: C14H20F N5O

- Molecular Weight: 295.34 g/mol

This compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

The biological activity of tetrazole compounds often involves their interaction with various receptors and enzymes. For example, tetrazole derivatives have been shown to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The specific mechanism of action for 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide may include:

- Inhibition of COX-2 Activity: This compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.

- Modulation of Neurotransmitter Receptors: Some tetrazoles interact with GABA-A receptors, potentially influencing neurological functions.

Therapeutic Applications

Research indicates that compounds similar to 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide have potential applications in treating:

- Chronic Pain Disorders: Due to their anti-inflammatory properties.

- Neurological Disorders: By modulating neurotransmitter systems.

Case Studies and Research Findings

-

Anti-inflammatory Effects:

A study demonstrated that tetrazole derivatives exhibit significant anti-inflammatory effects in animal models. The administration of these compounds led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases . -

Neurological Modulation:

In vitro studies have shown that certain tetrazole compounds can act as positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission. This suggests potential applications in anxiety and seizure disorders . -

Metabolic Stability:

Research on metabolic stability has indicated that the incorporation of fluorine atoms can enhance the bioavailability and stability of tetrazole compounds, making them more effective as pharmaceutical agents .

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with tetrazole ring formation via [2+3] cycloaddition using sodium azide and nitriles under acidic conditions. Subsequent coupling of the fluorophenyl group employs Ullmann or Buchwald-Hartwig amination, while the diisobutyl carboxamide is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to detect fluorinated byproducts .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography (using SHELXL for refinement ) confirms the tetrazole ring geometry and substituent orientations. Spectroscopic characterization includes:

- ¹H/¹³C NMR : Assigns proton environments (e.g., diisobutyl methyl groups at δ 0.8–1.2 ppm) and aromatic fluorophenyl signals.

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 349.192) .

Advanced Research Questions

Q. What computational strategies are recommended to predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like kinases or GPCRs. Focus on the fluorophenyl group’s hydrophobic interactions and tetrazole’s hydrogen-bonding potential.

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA/CoMSIA) using descriptors like logP, molar refractivity, and electrostatic potentials. Training datasets should include analogs with known IC₅₀ values (e.g., imidazol-5-ones in breast cancer studies ).

- ADMET Prediction : Tools like SwissADME assess bioavailability (Lipinski’s Rule of Five) and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining).

- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation.

- Structural Confirmation : Re-analyze batches with conflicting data via LC-MS and ¹H NMR to exclude impurities or stereoisomers .

Q. What are the structure-activity relationships (SAR) for modifying substituents on the tetrazole core?

- Methodological Answer : Key SAR insights:

- Fluorophenyl Group : Enhances lipophilicity and target affinity (e.g., Plk1 inhibition ).

- Diisobutyl Carboxamide : Bulkier groups improve metabolic stability but may reduce solubility.

- Tetrazole Ring : Replacing it with oxadiazole or triazole alters π-π stacking and hydrogen-bond donor capacity.

- Data Table :

| Substituent | Bioactivity (IC₅₀, μM) | logP |

|---|---|---|

| 4-Fluorophenyl | 0.45 (Plk1) | 3.2 |

| 4-Chlorophenyl | 0.78 | 3.8 |

| N,N-Diethyl carboxamide | 1.20 | 2.9 |

Q. How does this compound compare to structurally similar tetrazole derivatives in pharmacokinetic profiles?

- Methodological Answer : Compare with analogs like N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide:

- Bioavailability : Higher logP (3.2 vs. 2.5) increases membrane permeability but may reduce aqueous solubility.

- Metabolism : Diisobutyl groups slow hepatic clearance compared to methyl esters.

- Target Selectivity : Fluorophenyl enhances kinase inhibition vs. trifluoromethyl derivatives’ GPCR activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.